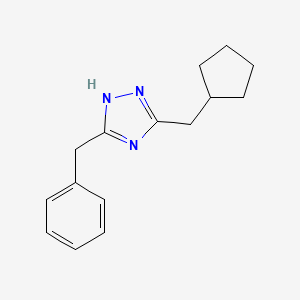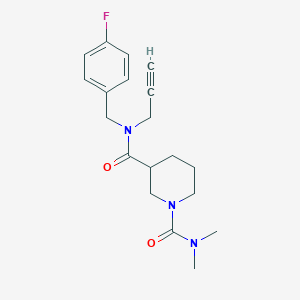![molecular formula C23H28N2O B3800427 [1-(1H-indol-2-ylmethyl)-3-(2-phenylethyl)piperidin-3-yl]methanol](/img/structure/B3800427.png)
[1-(1H-indol-2-ylmethyl)-3-(2-phenylethyl)piperidin-3-yl]methanol
Descripción general
Descripción
[1-(1H-indol-2-ylmethyl)-3-(2-phenylethyl)piperidin-3-yl]methanol: is a complex organic compound that features an indole moiety, a piperidine ring, and a phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1H-indol-2-ylmethyl)-3-(2-phenylethyl)piperidin-3-yl]methanol typically involves multi-step organic reactions. One common approach is the condensation of indole derivatives with piperidine and phenylethyl intermediates under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the indole or piperidine rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide in the presence of light.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: In biological research, it serves as a probe to study various biochemical pathways and interactions due to its structural similarity to naturally occurring compounds.
Medicine: The compound has potential therapeutic applications, including as an analgesic or anti-inflammatory agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of advanced materials .
Mecanismo De Acción
The mechanism of action of [1-(1H-indol-2-ylmethyl)-3-(2-phenylethyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety allows it to bind to serotonin receptors, while the piperidine ring can interact with opioid receptors. These interactions modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Fluoranthene: A polycyclic aromatic hydrocarbon used in the construction of organometallic sandwich systems.
Uniqueness: The uniqueness of [1-(1H-indol-2-ylmethyl)-3-(2-phenylethyl)piperidin-3-yl]methanol lies in its combination of an indole moiety, a piperidine ring, and a phenylethyl group. This structural arrangement allows it to interact with multiple biological targets, making it a versatile compound in both research and therapeutic applications.
Propiedades
IUPAC Name |
[1-(1H-indol-2-ylmethyl)-3-(2-phenylethyl)piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c26-18-23(13-11-19-7-2-1-3-8-19)12-6-14-25(17-23)16-21-15-20-9-4-5-10-22(20)24-21/h1-5,7-10,15,24,26H,6,11-14,16-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKABHRZULNBNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=CC=CC=C3N2)(CCC4=CC=CC=C4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-methyl-4-phenylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B3800347.png)
![8-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3800350.png)
![2-[1-(5-fluoro-4-pyrrolidin-1-ylpyrimidin-2-yl)piperidin-3-yl]propan-2-ol](/img/structure/B3800353.png)
![1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3800380.png)

![1-[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B3800386.png)
![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine](/img/structure/B3800389.png)
![1-ethyl-3-methyl-N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B3800395.png)
![4-[(3-Acetylphenyl)methylamino]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B3800399.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3,5-dimethyl-4-isoxazolecarboxamide trifluoroacetate](/img/structure/B3800425.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]benzamide](/img/structure/B3800429.png)

![2-{1-[3-(4-chlorophenyl)-3-phenylpropanoyl]-4-piperidinyl}ethanol](/img/structure/B3800439.png)
![N-{2-[(2-fluorobenzyl)thio]phenyl}-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B3800444.png)
